molecular formula C12H12Br2S7 B12557025 3,3'-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene] CAS No. 192523-62-9

3,3'-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene]

Cat. No.: B12557025
CAS No.: 192523-62-9
M. Wt: 540.5 g/mol
InChI Key: CDNCFTRRQFJLBI-UHFFFAOYSA-N
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Description

3,3’-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene] is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene] typically involves the following steps:

    Methylsulfanylation: The addition of methylsulfanyl groups is carried out using methylthiol or dimethyl disulfide in the presence of a base such as sodium hydride or potassium carbonate.

    Sulfanediyl Bridging: The formation of the sulfanediyl bridge between two thiophene rings is accomplished through a coupling reaction using sulfur or sulfur-containing reagents under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and methylsulfanylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiophene derivatives with hydrogen or other substituents.

    Substitution: Thiophene derivatives with various functional groups replacing bromine.

Scientific Research Applications

3,3’-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene] has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of 3,3’-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene] involves its interaction with molecular targets such as enzymes, receptors, or DNA. The presence of bromine and methylsulfanyl groups enhances its ability to form covalent bonds or engage in non-covalent interactions with these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dibromo-2,5-bis(methylthio)thiophene: Similar in structure but with different substitution patterns.

    4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole: Contains a thiazole ring instead of a thiophene ring.

    Thiophene-Linked 1,2,4-Triazoles: Thiophene derivatives with triazole rings.

Uniqueness

3,3’-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene] is unique due to its specific combination of bromine, methylsulfanyl, and sulfanediyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific reactivity and stability.

Properties

CAS No.

192523-62-9

Molecular Formula

C12H12Br2S7

Molecular Weight

540.5 g/mol

IUPAC Name

3-bromo-4-[4-bromo-2,5-bis(methylsulfanyl)thiophen-3-yl]sulfanyl-2,5-bis(methylsulfanyl)thiophene

InChI

InChI=1S/C12H12Br2S7/c1-15-9-5(13)7(11(17-3)20-9)19-8-6(14)10(16-2)21-12(8)18-4/h1-4H3

InChI Key

CDNCFTRRQFJLBI-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(S1)SC)Br)SC2=C(SC(=C2Br)SC)SC

Origin of Product

United States

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